- Rhodium-Catalyzed Decarbonylative C-H Arylation of 2-Aryloxybenzoic Acids Leading to Dibenzofuran DerivativesOrganic Letters, 2013, 15(11), 2754-2757,
Cas no 89827-45-2 (4-Bromodibenzofuran)

4-Bromodibenzofuran structure
商品名:4-Bromodibenzofuran
4-Bromodibenzofuran 化学的及び物理的性質
名前と識別子
-
- 4-Bromodibenzo[b,d]furan
- 4-Bromodibenzofuran
- 4-bromo-Dibenzofuran
- Dibenzofuran, 4-bromo-
- DYTYBRPMNQQFFL-UHFFFAOYSA-N
- TRA0034196
- LS40922
- FCH1328303
- OR315128
- AX8236453
- ST24043486
- B4345
- Y5817
- 4-Bromodibenzo[b,d]furan;Dibenzofuran, 4-bromo-
- 4-Bromodibenzo[b,d]furan;Dibenzofuran, 4-romo-
- 4-Bromodibenzofuran (ACI)
- EN300-83372
- DTXSID80332492
- 4-Bromodibenzofuran, 97%
- 89827-45-2
- SCHEMBL636238
- MFCD00185685
- SY055368
- AKOS016005654
- DB-367603
- 6-BROMO-8-OXATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),3,5,10,12-HEXAENE
- AC-30335
- DS-18319
- CS-W012685
- 6-bromo-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaene
-
- MDL: MFCD00185685
- インチ: 1S/C12H7BrO/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7H
- InChIKey: DYTYBRPMNQQFFL-UHFFFAOYSA-N
- ほほえんだ: BrC1C2OC3C(C=2C=CC=1)=CC=CC=3
計算された属性
- せいみつぶんしりょう: 245.96800
- どういたいしつりょう: 245.968
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 0
- 複雑さ: 218
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 13.1
- 疎水性パラメータ計算基準値(XlogP): 4.8
じっけんとくせい
- 密度みつど: 1.577
- ゆうかいてん: 69.0 to 73.0 deg-C
- PSA: 13.14000
- LogP: 4.34850
4-Bromodibenzofuran セキュリティ情報
-
記号:
- シグナルワード:Warning
- 危害声明: H302-H319-H413
- 警告文: P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 22-36-53
- セキュリティの説明: 26
-
危険物標識:
4-Bromodibenzofuran 税関データ
- 税関コード:2932999099
- 税関データ:
中国税関番号:
2932999099概要:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
4-Bromodibenzofuran 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB440146-25g |
4-Bromodibenzo[b,d]furan, 95%; . |
89827-45-2 | 95% | 25g |
€95.30 | 2025-02-13 | |
Ambeed | A435139-10g |
4-Bromodibenzo[b,d]furan |
89827-45-2 | 97% | 10g |
$9.0 | 2025-02-21 | |
Chemenu | CM158344-25g |
4-Bromodibenzo[b,d]furan |
89827-45-2 | 97% | 25g |
$701 | 2021-08-05 | |
Apollo Scientific | OR315128-1g |
4-Bromo-dibenzofuran |
89827-45-2 | 98+% | 1g |
£15.00 | 2025-03-21 | |
Enamine | EN300-83372-2.5g |
6-bromo-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaene |
89827-45-2 | 95.0% | 2.5g |
$37.0 | 2025-02-21 | |
eNovation Chemicals LLC | D583244-25g |
4-BROMODIBENZOFURAN |
89827-45-2 | 95% | 25g |
$389 | 2024-05-24 | |
abcr | AB440146-5 g |
4-Bromodibenzo[b,d]furan, 95%; . |
89827-45-2 | 95% | 5g |
€80.40 | 2023-07-18 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R025891-5g |
4-Bromodibenzofuran |
89827-45-2 | 97% | 5g |
¥282 | 2024-05-21 | |
Enamine | EN300-83372-0.1g |
6-bromo-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaene |
89827-45-2 | 95.0% | 0.1g |
$19.0 | 2025-02-21 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B4345-5G |
4-Bromodibenzofuran |
89827-45-2 | >98.0%(GC) | 5g |
¥150.00 | 2024-04-15 |
4-Bromodibenzofuran 合成方法
ごうせいかいろ 1
はんのうじょうけん
1.1 Reagents: Acetic anhydride , Potassium iodide Catalysts: [(1,2,5,6-η)-1,5-Cyclooctadiene](2,4-pentanedionato-κO2,κO4)rhodium ; 20 h, 160 °C
リファレンス
ごうせいかいろ 2
はんのうじょうけん
1.1 Reagents: Copper bromide (CuBr2) Catalysts: Tetrabutylammonium bromide Solvents: Water ; 5 - 12 h, 100 °C
リファレンス
- Direct bromodeboronation of arylboronic acids with CuBr2 in waterTetrahedron Letters, 2021, 64,,
ごうせいかいろ 3
はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid , Sodium nitrite Solvents: Water ; 3 h, 70 °C
リファレンス
- Transition-Metal-Free Direct Arylation: Synthesis of Halogenated 2-Amino-2'-hydroxy-1,1'-biaryls and Mechanism by DFT CalculationsJournal of the American Chemical Society, 2013, 135(19), 7086-7089,
ごうせいかいろ 4
はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 2 min, -40 °C; -40 °C → rt; 2 h, rt; rt → -78 °C
1.2 Reagents: 1,2-Dibromoethane Solvents: Tetrahydrofuran ; 30 min, -78 °C; 1.5 h, -78 °C → rt; rt → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C
1.2 Reagents: 1,2-Dibromoethane Solvents: Tetrahydrofuran ; 30 min, -78 °C; 1.5 h, -78 °C → rt; rt → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C
リファレンス
- HAT Catalysts to Facilitate Acid Mediated Cleavage of Biaryl C-C Bonds in BinaphtholsOrganic Letters, 2022, 24(45), 8326-8330,
ごうせいかいろ 5
はんのうじょうけん
1.1 Reagents: Sodium bromide , 1-Butanaminium, N,N,N-tributyl-, acetate, compd. with acetic acid (1:1:1) Solvents: Methanol ; 4 h, 40 °C
リファレンス
- Transition metal-free electrocatalytic halodeborylation of arylboronic acids with metal halides MX (X = I, Br) to synthesize aryl halidesOrganic Chemistry Frontiers, 2020, 7(3), 590-595,
ごうせいかいろ 6
はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 30 min, -40 °C; -40 °C → rt; 2 h, rt; rt → -78 °C
1.2 Reagents: 1,2-Dibromoethane Solvents: Tetrahydrofuran ; 30 min, -78 °C → rt; 2 h, rt
1.2 Reagents: 1,2-Dibromoethane Solvents: Tetrahydrofuran ; 30 min, -78 °C → rt; 2 h, rt
リファレンス
- Green-Blue Emitters: NHC-Based Cyclometalated [Pt(C%C*)(acac)] ComplexesAngewandte Chemie, 2010, 49(52), 10214-10216,
ごうせいかいろ 7
はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 0.5 h, -40 °C; 2 h, 25 °C
1.2 Reagents: Bromine Solvents: Chloroform ; 0.5 h, -78 °C; 2 h, 25 °C
1.2 Reagents: Bromine Solvents: Chloroform ; 0.5 h, -78 °C; 2 h, 25 °C
リファレンス
- Regioselective arene homologation through rhenium-catalyzed deoxygenative aromatization of 7-oxabicyclo[2.2.1]hepta-2,5-dienesChemical Communications (Cambridge, 2019, 55(16), 2332-2335,
4-Bromodibenzofuran Raw materials
- 2'-Amino-3'-bromo-[1,1'-biphenyl]-2-ol
- Dibenzofuran
- Benzoic acid, 2-(2-bromophenoxy)-
- Dibenzofuran-4-boronic acid
4-Bromodibenzofuran Preparation Products
4-Bromodibenzofuran 関連文献
-
Shanmugam Karthik,Thirumanavelan Gandhi New J. Chem. 2018 42 15811
-
2. 956. Syntheses and properties of derivatives of dibenzofuran and dibenzothiophen. Part I. Monophenyl derivativesE. B. McCall,A. J. Neale,T. J. Rawlings J. Chem. Soc. 1962 4900
-
Seokhoon Jang,Kyung Hyung Lee,Jun Yeob Lee,Youngu Lee J. Mater. Chem. C 2019 7 9599
-
Ju Hui Yun,Yu Jin Kang,Si Hyun Han,Jun Yeob Lee J. Mater. Chem. C 2018 6 320
-
Kaiyuan Di,Runda Guo,Yaxiong Wang,Yingbo Lv,Hanrui Su,Qiang Zhang,Bing Yang,Lei Wang J. Mater. Chem. C 2023 11 6429
-
Nam Hee Cho,Jun Yeob Lee,Oh Young Kim,Seok-Ho Hwang New J. Chem. 2020 44 3868
-
Shibo Xu,Kazutoshi Nishimura,Kosuke Saito,Koji Hirano,Masahiro Miura Chem. Sci. 2022 13 10950
-
Eiji Yamamoto,Satoshi Ukigai,Hajime Ito Chem. Sci. 2015 6 2943
-
Seokhoon Jang,Kyung Hyung Lee,Jun Yeob Lee,Youngu Lee J. Mater. Chem. C 2019 7 826
89827-45-2 (4-Bromodibenzofuran) 関連製品
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推奨される供給者
Amadis Chemical Company Limited
(CAS:89827-45-2)4-Bromodibenzofuran

清らかである:99%
はかる:500g
価格 ($):391.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:89827-45-2)4-BROMODIBENZOFURAN

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ